3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step procedures. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde in the presence of potassium hydroxide and methanol at 50°C. This reaction yields intermediate compounds, which are then subjected to reduction reactions using triethylsilane and trifluoroacetic acid in acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound shares a similar core structure but differs in the position of the carboxylic acid group.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a range of biological activities.
Uniqueness
3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carboxylic acid groups make it a versatile intermediate for further functionalization, allowing the synthesis of a wide variety of derivatives with potential therapeutic applications.
Properties
CAS No. |
1372925-15-9 |
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Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H5N3O2/c10-2-6-4-12-8-7(6)1-5(3-11-8)9(13)14/h1,3-4H,(H,11,12)(H,13,14) |
InChI Key |
VXIMYIUSIOXSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)C(=O)O |
Origin of Product |
United States |
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